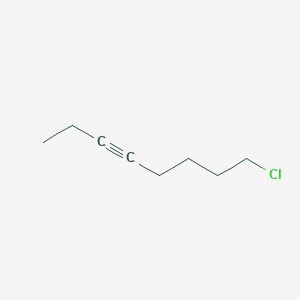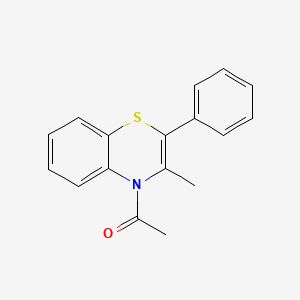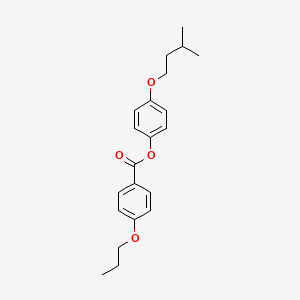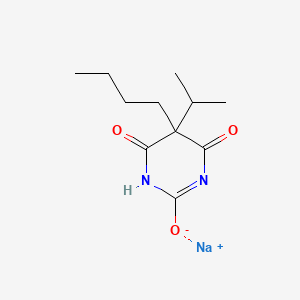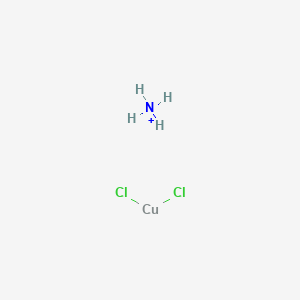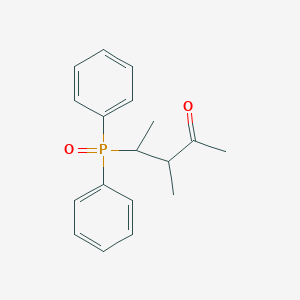![molecular formula C18H38NO4P B14469090 Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester CAS No. 66258-30-8](/img/structure/B14469090.png)
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester is an organophosphorus compound with the molecular formula C12H27O3P. This compound is also known as dibutyl butanephosphonate and is characterized by the presence of a phosphonic acid ester group. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions under controlled conditions. The Michaelis-Arbuzov reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Substitution: Substitution reactions often require catalysts such as palladium or other transition metals.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid.
Substitution: Various substituted phosphonic acid esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong bonds with metal ions and other electrophilic centers, making it a valuable ligand in coordination chemistry . The compound’s ability to mimic phosphate groups also allows it to interact with biological molecules, potentially inhibiting enzymes or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl butanephosphonate: Similar in structure but with different alkyl groups.
Dimethyl methylphosphonate: A simpler phosphonate ester with methyl groups instead of butyl groups.
Bisphosphonates: Compounds with two phosphonic acid groups, used in medicine for treating osteoporosis.
Uniqueness
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to form strong bonds with metal ions and mimic phosphate groups makes it particularly valuable in both industrial and research applications .
Propiedades
Número CAS |
66258-30-8 |
|---|---|
Fórmula molecular |
C18H38NO4P |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-dibutoxyphosphorylacetamide |
InChI |
InChI=1S/C18H38NO4P/c1-5-9-13-19(14-10-6-2)18(20)17-24(21,22-15-11-7-3)23-16-12-8-4/h5-17H2,1-4H3 |
Clave InChI |
REKHTDRBOQSOAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CP(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


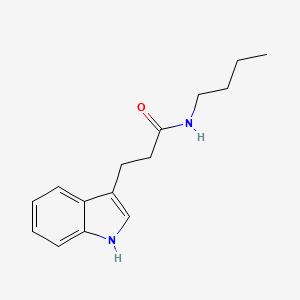
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
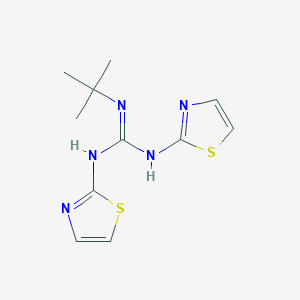
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
